molecular formula C16H10F4N2 B8415562 2-(3-Fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine

2-(3-Fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine

Cat. No.: B8415562
M. Wt: 306.26 g/mol
InChI Key: YVHONMORUGRAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine is a useful research compound. Its molecular formula is C16H10F4N2 and its molecular weight is 306.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10F4N2

Molecular Weight

306.26 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]quinolin-8-amine

InChI

InChI=1S/C16H10F4N2/c17-12-7-10(6-11(8-12)16(18,19)20)14-5-4-9-2-1-3-13(21)15(9)22-14/h1-8H,21H2

InChI Key

YVHONMORUGRAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)C3=CC(=CC(=C3)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline (2.78 mmol) was taken up in isopropyl alcohol (120 mL) and ammonium chloride (150 mg, 2.8 mmol) in water (20 mL) was added. The mixture was heated to 90° C., iron powder (550 mg, 9.85 mmol) was added and the reaction was continued stirring at 90° C. 18 hours. The reaction mixture was filtered over celite and the celite cake was washed with ethyl acetate (150 mL). The filtrate was concentrated and the residue was taken up in 1N aqueous NaOH (80 mL) and extracted with ethyl acetate (3×25 mL). The organic layers were combined, washed with brine, dried (MgSO4), and concentrated. The crude material was purified by flash chromatography (a gradient of 0 to 100% ethyl acetate in pentane) to obtain 2-(3-fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine (0.42 g, 1.37 mmol, 49% yield over two steps).
Name
2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline
Quantity
2.78 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mg
Type
catalyst
Reaction Step Four

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